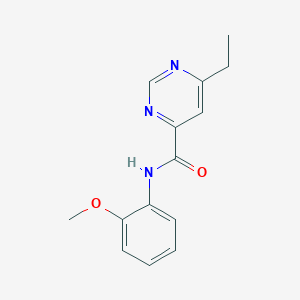
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide typically involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds .
Scientific Research Applications
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-N-(2-hydroxyphenyl)pyrimidine-4-carboxamide
- 6-ethyl-N-(2-chlorophenyl)pyrimidine-4-carboxamide
- 6-ethyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Uniqueness
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its methoxy group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-3-10-8-12(16-9-15-10)14(18)17-11-6-4-5-7-13(11)19-2/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
WEHOYVLCKRXUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12232317.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B12232320.png)
![4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12232328.png)
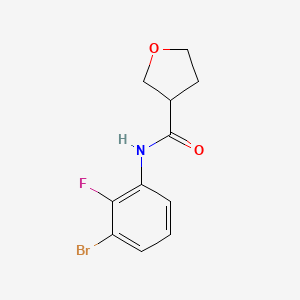
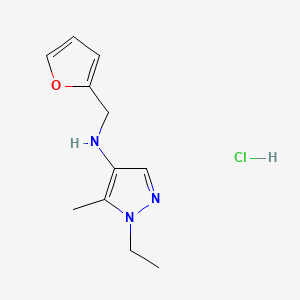
![2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12232333.png)
![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B12232334.png)

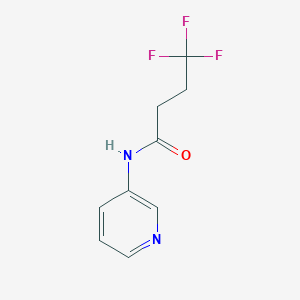
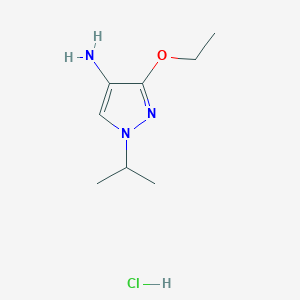
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232361.png)
![4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B12232367.png)
![N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide](/img/structure/B12232378.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxane-4-carbonyl)piperidine](/img/structure/B12232380.png)
